Dextromethorphan

Description

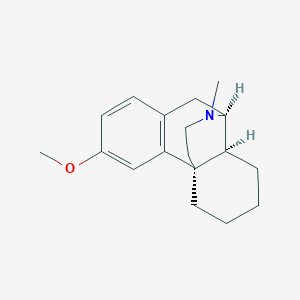

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-NJAFHUGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |

| Record name | Dextromethorphan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022908 | |

| Record name | Dextromethorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystalline powder | |

CAS No. |

125-71-3 | |

| Record name | Dextromethorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextromethorphan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextromethorphan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

122-124, 109-111 °C | |

| Record name | Dextromethorphan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextromethorphan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dextromethorphan's Mechanism of Action in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextromethorphan (DXM), a widely used antitussive agent, has garnered significant attention for its neuroprotective and neuromodulatory properties. Its complex pharmacological profile, extending beyond its cough-suppressing effects, makes it a molecule of interest for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cultures. We delve into its primary targets, downstream signaling cascades, and its impact on inflammatory processes, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

This compound exerts its effects in neuronal cultures through a multi-target approach, primarily involving:

-

N-methyl-D-aspartate (NMDA) Receptor Antagonism: DXM acts as a low-affinity, uncompetitive antagonist at the NMDA receptor.[1][2][3][4] This action is considered a cornerstone of its neuroprotective effects, as it mitigates the excitotoxicity induced by excessive glutamate (B1630785), a key player in neuronal damage in various pathological conditions.[5][6]

-

Sigma-1 (σ1) Receptor Agonism: DXM is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][8] Activation of sigma-1 receptors is linked to the modulation of calcium signaling, reduction of endoplasmic reticulum stress, and enhancement of neuronal survival.[9]

-

Voltage-Gated Calcium Channel (VGCC) Blockade: DXM inhibits voltage-gated calcium channels, further contributing to the reduction of calcium influx and downstream excitotoxic pathways.[6][10]

-

Anti-inflammatory and Antioxidant Effects: A significant aspect of DXM's neuroprotective profile stems from its ability to suppress microglial activation and the subsequent release of pro-inflammatory and neurotoxic factors.[11][12] This is partly achieved through the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).

Quantitative Data: Receptor Binding and Functional Inhibition

The following tables summarize the quantitative data on this compound's interaction with its key molecular targets and its functional inhibitory effects in neuronal and microglial cultures.

| Target | Parameter | Value | Cell/Tissue Type | Reference |

| NMDA Receptor | IC50 (NMDA-induced current block) | 0.55 µM | Cultured Rat Cortical Neurons | [10] |

| IC50 (NMDA-evoked Ca2+ rise) | 4 µM | Cultured Rat Hippocampal Pyramidal Neurons | [13] | |

| Sigma-1 Receptor | Ki | 142 - 652 nM | - | |

| Voltage-Gated Calcium Channels | IC50 (L- and N-type) | 52 - 71 µM | Cultured Rat Cortical Neurons and PC12 Cells | [10] |

| IC50 (K+-evoked 45Ca2+ uptake) | 48 µM | Brain Synaptosomes | ||

| Voltage-Gated Sodium Channels | IC50 | ~80 µM | Cultured Rat Cortical Neurons | [10] |

| Human Kv1.3 K+ Channel | IC50 (steady-state current) | 12.8 ± 1.6 µM | Xenopus laevis oocytes | [14] |

| Inflammatory Mediator | Parameter | Concentration of DXM | Effect | Cell Type | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |

| Nitric Oxide (NO) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |

| Superoxide (O2•−) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |

Signaling Pathways Modulated by this compound

This compound's interaction with its primary targets triggers a cascade of downstream signaling events that ultimately mediate its neuroprotective and neuromodulatory effects.

NMDA Receptor-Mediated Signaling

As an NMDA receptor antagonist, this compound primarily dampens the excitotoxic cascade initiated by excessive glutamate. This involves the reduction of intracellular calcium overload, which in turn affects various downstream pathways. One key pathway inhibited by NMDA receptor antagonism is the extracellular signal-regulated kinase (ERK) pathway .[15] By blocking the NMDA receptor, DXM can prevent the overactivation of ERK, a kinase involved in both synaptic plasticity and apoptosis. This modulation of the ERK pathway can also influence the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB) , which plays a crucial role in neuronal survival and gene expression.[16]

Sigma-1 Receptor-Mediated Signaling

The agonistic action of this compound on sigma-1 receptors contributes significantly to its neuroprotective effects. Sigma-1 receptors are involved in maintaining cellular homeostasis, particularly under stress conditions. Upon activation by DXM, sigma-1 receptors can translocate and interact with various proteins to modulate signaling pathways. One important downstream effector is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. While the direct link is still under investigation, sigma-1 receptor activation is thought to influence mTOR activity, thereby promoting cell survival.[17] Furthermore, sigma-1 receptor agonism has been shown to potentiate NMDA receptor-mediated responses under certain conditions, suggesting a complex interplay between these two systems.[9]

Anti-inflammatory Signaling in Microglia

This compound's anti-inflammatory effects are primarily mediated through the inhibition of microglial activation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), microglia activate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway , leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). DXM has been shown to suppress the activation of NF-κB.[18] This inhibitory effect is partly due to the downregulation of NADPH oxidase activity, which reduces the production of reactive oxygen species that can act as signaling molecules to promote inflammation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound in neuronal cultures.

Patch-Clamp Electrophysiology for NMDA Receptor Currents

-

Objective: To measure the effect of this compound on NMDA receptor-mediated ion currents.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

-

Recording Configuration: Whole-cell patch-clamp configuration is established using a glass micropipette.

-

Solutions:

-

External Solution: Contains physiological concentrations of ions, including Mg²⁺ to block NMDA receptors at resting membrane potential. NMDA and glycine (B1666218) are applied to activate the receptors.

-

Internal Solution: Fills the recording pipette and mimics the intracellular ionic composition.

-

-

Procedure:

-

A neuron is identified and a high-resistance seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

NMDA and glycine are applied to the cell to evoke an inward current.

-

This compound is co-applied with the agonists at various concentrations to determine its inhibitory effect on the NMDA current.

-

Data is acquired and analyzed to determine the IC50 of this compound.

-

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to neuronal stimulation and this compound treatment.

-

Cell Culture: Neurons are cultured on glass-bottom dishes.

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

Cells are incubated with the calcium indicator dye, which is then cleaved to its active form intracellularly.

-

The dish is placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

-

A baseline fluorescence is recorded.

-

Neurons are stimulated (e.g., with glutamate or high potassium) to induce calcium influx.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is recorded over time.

-

This compound is applied before or during stimulation to assess its effect on the calcium response.

-

Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Preparation: Membranes are prepared from brain tissue or cells expressing sigma-1 receptors.

-

Radioligand: A radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is used.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the sigma-1 receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand.

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured using a scintillation counter.

-

The data is analyzed to calculate the IC50 of this compound, from which the Ki is derived.

-

Microglial Activation Assay

-

Objective: To assess the effect of this compound on the production of inflammatory mediators by activated microglia.

-

Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are used.

-

Activation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).

-

Treatment: this compound is added to the cultures before or concurrently with LPS.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Reactive Oxygen Species (ROS): Detected using fluorescent probes like dihydroethidium (B1670597) (DHE).

-

-

Procedure:

-

Microglia are plated in multi-well plates.

-

Cells are pre-treated with various concentrations of this compound.

-

LPS is added to the wells to induce an inflammatory response.

-

After a specific incubation period, the culture supernatant is collected for NO and cytokine analysis.

-

Cells can be lysed for protein analysis (e.g., Western blot for iNOS) or stained for ROS detection.

-

Conclusion

The mechanism of action of this compound in neuronal cultures is multifaceted, involving the modulation of several key targets and signaling pathways. Its ability to act as an NMDA receptor antagonist, a sigma-1 receptor agonist, a voltage-gated calcium channel blocker, and a potent anti-inflammatory agent underscores its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental approaches, to aid researchers and drug development professionals in further exploring the therapeutic potential of this intriguing molecule.

References

- 1. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.arikesi.or.id [journal.arikesi.or.id]

- 4. The N-methyl-D-aspartate receptor antagonist this compound selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextrorphan and this compound attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]

- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new look at auranofin, this compound and rosiglitazone for reduction of glia-mediated inflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "EFFECTS OF SIGMA-1 RECEPTOR AGONISTS ON COMPULSIVE BEHAVIOR AND NEUROP" by Shelby F. Roesner [commons.nmu.edu]

- 18. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Dextromethorphan's Engagement with the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DM), a widely utilized antitussive, has garnered significant attention for its complex pharmacology, extending beyond its traditional role. A key aspect of its multifaceted mechanism of action is its activity as a sigma-1 receptor (S1R) agonist.[1][2][3] The S1R is an intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, implicated in a variety of cellular processes including signal transduction, cellular stress responses, and neuronal plasticity.[4][5] This technical guide provides an in-depth exploration of the agonist properties of this compound at the sigma-1 receptor, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data: Binding Affinity of this compound for the Sigma-1 Receptor

The affinity of this compound for the sigma-1 receptor has been characterized in numerous studies, primarily through radioligand binding assays. The binding affinity is typically reported as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Ki | 142 - 652 | Not Specified | Not Specified | [1][2] |

| Ki | ~57 | Guinea Pig Brain | [3H]this compound | [6] |

| Ki | 2246 | Rat | [3H]TCP | [7] |

One study investigated the effect of a fixed concentration of this compound (400 nM) on the binding of the selective S1R radioligand --INVALID-LINK---pentazocine. The results indicated a significant decrease in both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand, suggesting a complex interaction that may involve both competitive and non-competitive components.[3][8][9][10]

| Condition | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| --INVALID-LINK---pentazocine alone | 11.8 ± 1.3 | 1023 ± 88 | [8][10] |

| --INVALID-LINK---pentazocine + 400 nM this compound | 6.7 ± 0.5 | 648 ± 54 | [8][10] |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a standard method for determining the binding affinity of a compound, such as this compound, for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

Materials:

-

Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific Binding Control: Haloperidol (B65202) or unlabeled (+)-pentazocine.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, --INVALID-LINK---pentazocine, and assay buffer.

-

Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

-

Competition Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: BiP Dissociation Assay

This assay assesses the agonist or antagonist properties of a compound by measuring its effect on the interaction between the sigma-1 receptor and the Binding immunoglobulin Protein (BiP), an ER chaperone. Agonists typically promote the dissociation of the S1R-BiP complex.[4][5][11][12][13]

Materials:

-

Cell Line: A cell line endogenously or exogenously expressing both sigma-1 receptor and BiP.

-

Test Compound: this compound.

-

S1R Agonist (Positive Control): PRE-084 or (+)-pentazocine.

-

S1R Antagonist (Negative Control): Haloperidol or NE-100.

-

Lysis Buffer.

-

Antibodies: Anti-S1R antibody for immunoprecipitation and anti-BiP antibody for detection.

-

Protein A/G beads.

-

Western Blotting reagents and equipment.

Procedure:

-

Cell Treatment: Treat the cells with this compound, a known S1R agonist, a known S1R antagonist, or vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer to solubilize the proteins while preserving protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an anti-S1R antibody to form an antibody-S1R complex. Add protein A/G beads to pull down the complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with an anti-BiP antibody to detect the amount of BiP that was co-immunoprecipitated with the S1R.

-

Analysis: Quantify the band intensity for BiP. A decrease in the amount of co-immunoprecipitated BiP in the presence of this compound, similar to the effect of the known agonist, indicates that this compound is acting as a sigma-1 receptor agonist.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

This compound, as a sigma-1 receptor agonist, initiates a signaling cascade that modulates various cellular functions. The S1R resides at the mitochondria-associated ER membrane (MAM), where it interacts with the chaperone protein BiP in its inactive state. Upon agonist binding, the S1R dissociates from BiP, allowing it to interact with other proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and potentiates calcium (Ca2+) flux from the ER into the mitochondria, which is crucial for maintaining cellular energy homeostasis and promoting cell survival.[1][4][5]

Experimental Workflow for Characterizing a Sigma-1 Receptor Ligand

The characterization of a novel compound's interaction with the sigma-1 receptor typically follows a multi-step process, starting with binding assays to determine affinity and progressing to functional assays to elucidate its agonist or antagonist properties.

Conclusion

This compound's agonism at the sigma-1 receptor is a critical component of its pharmacological profile, contributing to its neuroprotective and potential antidepressant effects.[3][8][9][10][14] This guide provides a foundational understanding for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and procedural frameworks. Further investigation into the nuanced interactions and downstream consequences of this compound's engagement with the sigma-1 receptor will continue to be a valuable area of research, potentially unlocking new therapeutic applications for this well-established compound.

References

- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound site ligands and allosteric modifiers on the binding of (+)-[3H]3-(-3-hydroxyphenyl)-N-(1-propyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Dextromethorphan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextromethorphan (DXM), a widely recognized antitussive agent, has garnered significant scientific interest for its potential neuroprotective properties.[1][2][3][4][5] Extensive in vitro research has demonstrated its ability to mitigate neuronal damage in various models of neurological injury and disease. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of DXM, focusing on its core mechanisms of action, detailed experimental protocols for assessing its efficacy, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

The neuroprotective effects of this compound are multifaceted, primarily attributed to its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a sigma-1 receptor agonist, and its anti-inflammatory and antioxidant properties.[1][2][3][6] This guide will delve into the experimental evidence supporting these mechanisms and provide practical protocols for their investigation.

Core Mechanisms of this compound's Neuroprotective Action

This compound's ability to protect neurons from various insults stems from its interaction with multiple cellular targets. The following sections summarize the key mechanisms substantiated by in vitro evidence.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

Glutamate-mediated excitotoxicity, primarily triggered by the overactivation of NMDA receptors, is a central mechanism of neuronal injury in many neurological conditions.[1][7][8][9][10] this compound acts as a non-competitive antagonist at the NMDA receptor, thereby attenuating the excessive influx of calcium ions that leads to a cascade of neurotoxic events.[1][7][8][9][10][11]

Sigma-1 Receptor Agonism and Cellular Homeostasis

This compound is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][13][14] Activation of the sigma-1 receptor by this compound has been shown to modulate calcium homeostasis, reduce oxidative stress, and promote cell survival signaling pathways, contributing significantly to its neuroprotective profile.[12][13]

Anti-inflammatory Effects in Microglia

Neuroinflammation, often mediated by the activation of microglial cells, plays a crucial role in the pathogenesis of neurodegenerative diseases. This compound has been demonstrated to suppress the activation of microglia, thereby inhibiting the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[15] This anti-inflammatory action is a key component of its neuroprotective capacity.

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathway of neuronal damage. In vitro studies have shown that this compound can attenuate the production of ROS in neuronal cells, thus protecting them from oxidative damage.

Quantitative Data on this compound's In Vitro Activity

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of this compound at its principal molecular targets and in functional assays.

Table 1: Receptor Binding Affinities and Antagonist/Agonist Potency of this compound

| Target | Parameter | Value | Species/Tissue | Reference |

| NMDA Receptor | Ki | 0.5 - 2 µM | Rat | [13] |

| NMDA Receptor | IC50 (NMDA-induced current) | 0.55 µM | Cultured Cortical Neurons | [11] |

| Sigma-1 Receptor | Ki | 142 - 652 nM | [13] | |

| L-type Ca2+ Channels | IC50 | 52 - 71 µM | Cultured Cortical Neurons/PC12 Cells | [11] |

| N-type Ca2+ Channels | IC50 | 52 - 71 µM | Cultured Cortical Neurons/PC12 Cells | [11] |

| Voltage-activated Na+ Channels | IC50 | ~80 µM | Cultured Cortical Neurons | [11] |

Table 2: In Vitro Neuroprotective Efficacy of this compound in Different Models

| Experimental Model | Cell Type | Endpoint Measured | Effective Concentration | Key Findings | Reference |

| Glutamate-induced excitotoxicity | Murine neocortical cell cultures | Attenuation of neurotoxicity | 10 - 100 µM | This compound and its metabolite dextrorphan (B195859) protect against glutamate-induced neuronal damage. | [8] |

| LPS-stimulated inflammation | BV-2 microglial cells | Inhibition of TNF-α, NO, IL-1β, IL-6 release | 10 µM | This compound significantly reduces the production of pro-inflammatory mediators. | [15] |

| MPTP-induced toxicity | Mesencephalic neuron-glia cultures | Reduction of superoxide (B77818) and intracellular ROS | Not specified | This compound significantly reduces the production of extracellular superoxide free radicals and intracellular reactive oxygen species. | [16] |

| Glutamate-induced excitotoxicity | Cultured rat cortical neurons | Attenuation of neuronal injury | Micromolar concentrations | This compound analogs markedly attenuate glutamate-induced injury. | [7] |

| NMDA-induced excitotoxicity | Developing mouse brain | Reduction in lesion size | 5 µg/g | This compound protects against NMDA receptor-mediated excitotoxic brain damage. | [17] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines the procedure for inducing glutamate (B1630785) excitotoxicity in primary neuronal cultures and assessing the protective effects of this compound using the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound hydrobromide

-

L-Glutamic acid

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well.

-

Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

Glutamate Insult:

-

Prepare a stock solution of L-Glutamic acid in sterile water.

-

Add glutamate to the wells to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.

-

Incubate for 24 hours at 37°C.

-

-

LDH Assay:

-

Carefully collect the cell culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's protocol.[6][18][19][20][21] This typically involves incubating the supernatant with the LDH assay reagent for a specified time and then stopping the reaction.

-

Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each condition relative to the positive control (glutamate alone) and the negative control (untreated cells).

-

Plot the percentage of neuroprotection versus the concentration of this compound.

-

Workflow for Glutamate-Induced Excitotoxicity Assay

Caption: Workflow for assessing this compound's neuroprotection against glutamate excitotoxicity.

Evaluation of Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglia

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α and nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound hydrobromide

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide measurement

-

ELISA kit for mouse TNF-α

-

96-well culture plates

-

Plate reader

Procedure:

-

Cell Culture:

-

Seed BV-2 cells in 96-well plates at a density of 5 x 104 cells/well.

-

Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

-

Incubate for 24 hours at 37°C.

-

-

Measurement of Nitric Oxide:

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess Reagent to each sample.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.

-

-

Measurement of TNF-α:

-

Collect the remaining culture supernatant.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

Calculate the concentration of nitric oxide and TNF-α in each sample.

-

Determine the percentage of inhibition of nitric oxide and TNF-α production by this compound compared to the LPS-only control.

-

Workflow for Anti-inflammatory Assay in BV-2 Microglia

Caption: Workflow for assessing this compound's anti-inflammatory effects in microglia.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure changes in intracellular ROS levels in neuronal cells following an oxidative insult and treatment with this compound.[22][23][24][25][26]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Culture medium

-

This compound hydrobromide

-

An agent to induce oxidative stress (e.g., H2O2 or rotenone)

-

DCFH-DA probe

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture:

-

Seed neuronal cells in a black, clear-bottom 96-well plate at an appropriate density.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound for 1-24 hours.

-

-

Induction of Oxidative Stress:

-

Add the oxidative stress-inducing agent (e.g., 100 µM H2O2) to the wells for a specified duration (e.g., 1-4 hours).

-

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

-

Fluorescence Measurement:

-

Add fresh PBS or phenol (B47542) red-free medium to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

Calculate the percentage reduction in ROS production by this compound.

-

Signaling Pathways of this compound's Neuroprotection

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of this compound.

NMDA Receptor Antagonism Pathway

Caption: this compound blocks NMDA receptor-mediated excitotoxicity.

Sigma-1 Receptor Agonism Pathway

Caption: this compound promotes neuroprotection via sigma-1 receptor activation.

Anti-inflammatory Pathway in Microglia

Caption: this compound inhibits microglial activation and neuroinflammation.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound through multiple, complementary mechanisms of action. Its ability to counteract excitotoxicity, modulate neuroinflammation, and reduce oxidative stress highlights its promise as a therapeutic agent for a range of neurological disorders. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore and validate the neuroprotective effects of this compound and its analogs in various in vitro models. Future research should continue to elucidate the intricate signaling pathways involved and optimize experimental conditions to translate these promising in vitro findings into effective clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]

- 4. Evaluation of the neuroprotective effect of this compound in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dextrorphan and this compound attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The N-methyl-D-aspartate receptor antagonist this compound selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determining the neuroprotective effects of this compound in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound is protective against sensitized N-methyl-D-aspartate receptor-mediated excitotoxic brain damage in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 20. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]

- 25. pure.hw.ac.uk [pure.hw.ac.uk]

- 26. bioquochem.com [bioquochem.com]

Dextromethorphan: An In-depth Technical Guide on its Uncompetitive NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DXM), a widely available antitussive, and its principal active metabolite, dextrorphan (B195859) (DXO), exhibit a significant and complex interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of this compound's mechanism of action as an uncompetitive NMDA receptor antagonist. It details the binding kinetics, functional effects, and the downstream signaling consequences of this interaction. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing NMDA receptor antagonism, and visual representations of the underlying molecular and experimental frameworks. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a variety of neurological and psychiatric disorders.[1] this compound, and more potently its O-demethylated metabolite dextrorphan, act as uncompetitive antagonists at the NMDA receptor.[2][3] This mechanism involves the blockade of the open ion channel, thereby preventing the influx of Ca2+ and Na+ ions.[4][5] This mode of antagonism is distinct from competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) binding sites.[5] Understanding the nuances of this compound's interaction with the NMDA receptor is critical for its therapeutic application in conditions beyond cough suppression, including emerging uses in neuropsychiatric disorders.[6][7]

Mechanism of Action: Uncompetitive Antagonism

Uncompetitive NMDA receptor antagonists bind to a site within the ion channel pore that only becomes accessible when the receptor is in its open state, meaning it has been activated by the binding of both glutamate and a co-agonist like glycine or D-serine.[5][8] this compound and dextrorphan bind to the PCP/MK-801 site within the channel pore.[3] This open-channel blockade is voltage-dependent and results in a reduction of the channel's mean open time and frequency of openings, without affecting the single-channel conductance.[4]

Signaling Pathway

The binding of glutamate and a co-agonist to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+. This calcium influx activates a cascade of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway, ultimately leading to changes in gene expression and synaptic plasticity. This compound, by blocking the channel, prevents this calcium influx and the subsequent activation of these signaling cascades.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and its metabolite dextrorphan at the NMDA receptor, as determined by various experimental methods.

Table 1: Radioligand Binding Affinities

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [3H]TCP | Rat brain homogenates | 1,700 - 6,000 | [9][10] |

| Dextrorphan | [3H]TCP | Rat brain homogenates | 460 | [9] |

| Dextrorphan | [3H]DX | Rat brain membrane homogenates | 56 | [2] |

| MK-801 | [3H]MK-801 | Wild-type NR1-1a/NR2A receptors | - | [2] |

Ki represents the inhibitor binding affinity.

Table 2: Functional Inhibition (IC50 Values)

| Compound | Assay | Preparation | IC50 (µM) | Reference |

| This compound | NMDA-evoked Ca2+ rise | Cultured rat hippocampal neurons | 4 | [4] |

| This compound | NMDA-induced currents | Cultured cortical neurons | 0.55 | [11] |

| This compound | NMDA-induced convulsions | Rats (i.c.v. administration) | - | [9] |

| Dextrorphan | NMDA-induced convulsions | Rats (i.c.v. administration) | - | [9] |

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of this compound to the NMDA receptor using a radiolabeled ligand such as [3H]MK-801 or [3H]TCP.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand ([3H]MK-801 or [3H]TCP)

-

Unlabeled this compound (for competition assays)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in a final volume of assay buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons and their inhibition by this compound.

Objective: To characterize the functional effects of this compound on NMDA receptor ion channel activity.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (containing NMDA and glycine, low Mg2+)

-

Internal solution (for the patch pipette)

-

This compound solutions of varying concentrations

Procedure:

-

Cell Preparation: Plate and culture neurons on coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 3-5 MΩ.

-

Seal Formation: Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV) and perfuse with the external solution containing NMDA and glycine to evoke an inward current.

-

Drug Application: After establishing a stable baseline current, co-apply this compound at various concentrations with the agonists.

-

Data Acquisition: Record the inhibition of the NMDA-evoked current at each this compound concentration.

-

Data Analysis: Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Conclusion

This compound and its active metabolite dextrorphan are well-characterized uncompetitive antagonists of the NMDA receptor. Their mechanism of action, involving open-channel blockade, distinguishes them from other classes of NMDA receptor antagonists and contributes to their unique pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and related compounds for therapeutic applications in a range of neurological and psychiatric disorders. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in this area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. N-Substituted-3-alkoxy-derivatives of this compound are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antitussive Properties of Dextromethorphan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan (DXM) is a widely utilized over-the-counter antitussive agent. Its efficacy in cough suppression stems from a complex pharmacological profile, primarily involving the central nervous system. This technical guide provides a comprehensive overview of the antitussive properties of this compound, detailing its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the science underpinning its therapeutic use.

Introduction

Cough is a critical physiological defense mechanism that facilitates the clearing of airways. However, persistent and non-productive coughing can be debilitating and is a common symptom for which patients seek medical relief. This compound, a synthetically produced d-isomer of the opioid agonist levorphanol, has been a mainstay in cough management for decades. Unlike its l-isomer, this compound has no significant analgesic or addictive properties at therapeutic doses. Its antitussive action is not mediated by opioid receptors but through a distinct set of interactions with various central nervous system targets. This guide delves into the core scientific principles of this compound's antitussive activity, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

This compound's cough-suppressing effect is primarily attributed to its action on the cough center in the medulla oblongata. This is achieved through a combination of activities at several key receptors and transporters.

-

NMDA Receptor Antagonism: this compound and its primary active metabolite, dextrorphan (B195859), are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, they modulate glutamatergic neurotransmission, which is implicated in the cough reflex pathway.[1]

-

Sigma-1 Receptor Agonism: this compound is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein. This interaction is believed to contribute to its antitussive effects, although the precise downstream signaling is still under investigation.[2]

-

Serotonin-Norepinephrine Reuptake Inhibition: this compound acts as a nonselective inhibitor of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. This modulation of monoaminergic systems may also play a role in its central antitussive activity.[3]

Signaling Pathway of this compound's Antitussive Action

Caption: this compound's multi-target mechanism of action.

Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound are significantly influenced by its pharmacokinetic profile, particularly its metabolism.

Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours.[4] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, dextrorphan.[5] Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes:

-

Extensive Metabolizers (EMs): The majority of the population, who efficiently metabolize this compound to dextrorphan.

-

Poor Metabolizers (PMs): A subset of the population with deficient CYP2D6 activity, leading to higher plasma concentrations and a longer half-life of this compound.[6]

Dextrorphan and other metabolites are further conjugated and primarily excreted in the urine.

Pharmacokinetic Parameters of this compound and Dextrorphan

| Parameter | This compound (Extensive Metabolizers) | This compound (Poor Metabolizers) | Dextrorphan (Extensive Metabolizers) | Dextrorphan (Poor Metabolizers) | Reference |

| Cmax | Undetectable to low ng/mL | ~154-384 ng/mL | ~1.5 nmol/mL | ~0.03 nmol/mL | [7] |

| Tmax | ~2.5 hours | ~4-8 hours | ~2 hours | ~4-10 hours | [4][7] |

| t1/2 | ~2-4 hours | ~29.5 hours | ~2.25 hours | ~12.11 hours (with quinidine) | [7] |

| AUC (0-24h) | Low | 6.9-fold higher than EMs | High | 17.4-fold lower than EMs | [6] |

Receptor and Transporter Binding Affinities

| Target | Ligand | Binding Affinity (Ki/IC50) | Assay Type | Reference |

| NMDA Receptor | This compound | IC50: 0.55 µM | Whole-cell patch clamp | [1] |

| This compound | IC50: 4 µM | Calcium flux assay | [8] | |

| Sigma-1 Receptor | This compound | Ki: 142 - 652 nM | Radioligand binding | [9] |

| Serotonin Transporter (SERT) | This compound | IC50: 10,450 nM | Fluorescence assay | [10] |

| Norepinephrine Transporter (NET) | This compound | Ki: 6,000 - 14,000 nM | Radioligand binding | [11] |

Experimental Protocols

The evaluation of this compound's antitussive properties relies on a combination of in vitro, in vivo, and clinical study designs.

In Vitro Assays

This assay determines the binding affinity of this compound for the sigma-1 receptor.

-

Principle: Competitive radioligand binding assay.

-

Materials: Guinea pig liver membranes (rich in sigma-1 receptors), [3H]-(+)-pentazocine (radioligand), unlabeled this compound, filtration apparatus, scintillation counter.

-

Procedure:

-

Incubate liver membranes with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value, which is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12]

-

This functional assay measures the ability of this compound to inhibit NMDA receptor-mediated calcium influx.

-

Principle: Measurement of intracellular calcium concentration using a fluorescent indicator.

-

Materials: Cultured neurons or cell lines expressing NMDA receptors (e.g., HEK293), Fura-2 AM (calcium indicator), NMDA, glycine (B1666218), and this compound.

-

Procedure:

-

Load cells with Fura-2 AM.

-

Stimulate the cells with NMDA and glycine to induce calcium influx through NMDA receptors.

-

Measure the fluorescence intensity to determine intracellular calcium levels.

-

Pre-incubate cells with varying concentrations of this compound before stimulation to assess its inhibitory effect.

-

Determine the IC50 value from the concentration-response curve.[8]

-

This assay evaluates the in vitro metabolism of this compound by the CYP2D6 enzyme.

-

Principle: Incubation of this compound with human liver microsomes and quantification of the formation of its metabolite, dextrorphan.

-

Materials: Human liver microsomes (from extensive and poor metabolizers), this compound, NADPH regenerating system, HPLC system.

-

Procedure:

-

Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system to initiate the metabolic reaction.

-

Stop the reaction at various time points.

-

Extract this compound and dextrorphan from the reaction mixture.

-

Quantify the concentrations of both compounds using a validated HPLC method.

-

In Vivo Animal Models

This is a widely used preclinical model to assess the efficacy of antitussive agents.

-

Principle: Inhalation of a citric acid aerosol induces a cough reflex in conscious guinea pigs. The number of coughs is counted to evaluate the effect of a test compound.

-

Animals: Male Dunkin-Hartley guinea pigs (300-400g).

-

Procedure:

-

Administer this compound or vehicle control to the animals (e.g., intraperitoneally or orally).

-

After a pre-treatment period (e.g., 30-60 minutes), place the guinea pig in a whole-body plethysmograph chamber.

-

Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-5 minutes).

-

Record the number of coughs during and after the exposure period. Coughs are identified by their characteristic sound and associated pressure changes.

-

Compare the number of coughs in the this compound-treated group to the control group to determine the percentage of cough inhibition.

-

Experimental Workflow for the Citric Acid-Induced Cough Model

Caption: Workflow of the citric acid-induced cough model.

Clinical Trials

Clinical trials investigating the antitussive efficacy of this compound are typically double-blind, randomized, placebo-controlled studies.

-

Inclusion Criteria: Healthy adult volunteers or pediatric patients with acute cough due to upper respiratory tract infection. Onset of symptoms is usually within a specified timeframe (e.g., 3 days).[14][15]

-

Exclusion Criteria: History of chronic respiratory diseases (e.g., asthma, COPD), current use of other cough or cold medications, and known hypersensitivity to this compound.[14]

Both objective and subjective measures are used to assess cough.

-

Objective Measures:

-

Subjective Measures:

Clinical Trial Workflow

Caption: Generalized workflow of a clinical trial for an antitussive drug.

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in reducing cough frequency and severity, although the magnitude of the effect can be modest and a significant placebo response is often observed.[21]

Summary of Clinical Efficacy Data

| Study Population | Dosage | Outcome Measure | Result | Reference |

| Adults with smoking-related cough | 22 mg single dose | Citric acid cough challenge | Significant increase in the concentration of citric acid needed to elicit a cough compared to placebo. | [21] |

| Adults with acute upper respiratory tract infection | 30 mg single dose | Cough frequency and severity | No significant difference compared to placebo in reducing cough frequency, though a small significant difference in cough sound pressure level was noted. | [22] |

| Children (6-11 years) with acute cough | Multiple doses | 24-hour cough count | 21% reduction in total coughs over 24 hours compared to placebo. | [23] |

Conclusion

This compound remains a valuable therapeutic option for the symptomatic relief of cough. Its complex mechanism of action, involving NMDA receptor antagonism, sigma-1 receptor agonism, and serotonin-norepinephrine reuptake inhibition, provides multiple avenues for its central antitussive effects. The pharmacokinetic variability due to CYP2D6 polymorphism is a critical consideration in both clinical practice and drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antitussive agents. Future research should focus on further elucidating the downstream signaling pathways of the sigma-1 receptor and on developing more objective and sensitive measures of cough in clinical trials to better differentiate treatment effects from the placebo response.

References

- 1. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. touroscholar.touro.edu [touroscholar.touro.edu]

- 4. ricardinis.pt [ricardinis.pt]

- 5. Metabolism of this compound in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotypic differences in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Cough Studies by Vitalograph | Clinical Trials [vitalograph.com]

- 17. stradoslabs.com [stradoslabs.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of antitussive efficacy of this compound in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NMDA receptor challenge with this compound - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Dextromethorphan's Role in Modulating Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical pathogenic component of numerous neurodegenerative diseases. Dextromethorphan (DXM), a widely accessible antitussive agent, has demonstrated significant neuroprotective properties that extend beyond its traditional use. Mounting preclinical evidence reveals its capacity to modulate neuroinflammatory processes, primarily through the inhibition of microglial activation. This document provides a detailed examination of the mechanisms, signaling pathways, and experimental evidence supporting DXM's role as a neuroinflammatory modulator. It summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in the field.

Core Mechanisms of Action in Neuroinflammation

This compound exerts its neuroprotective and anti-inflammatory effects through a multi-target mechanism. While it is known as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, its role in neuroinflammation is primarily attributed to its direct inhibitory effects on microglial activation.[1][2][3][4]

Inhibition of Microglial Activation: Microglia are the resident immune cells of the central nervous system (CNS).[5] In response to pathological stimuli, such as lipopolysaccharide (LPS), they become activated and produce a host of pro-inflammatory and neurotoxic factors.[1][5] DXM has been shown to suppress this activation, thereby reducing the production of key inflammatory mediators including:

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5][6]

-

Reactive Oxygen Species (ROS): Superoxide (B77818) free radicals.[1][7][8]

-

Nitric Oxide (NO): A product of inducible nitric oxide synthase (iNOS).[1][5][7]

This anti-inflammatory action appears to be independent of its NMDA receptor antagonism.[1][7] Instead, evidence points towards the inhibition of NADPH oxidase, a primary source of superoxide in activated microglia, as a critical mechanism.[8][9] The neuroprotective effect of DXM was observed in wild-type mice but not in NADPH oxidase-deficient mice, highlighting the enzyme's crucial role.[8][9] Furthermore, DXM's active metabolite, 3-hydroxymorphinan, also contributes significantly to these neuroprotective effects by inhibiting the production of proinflammatory factors.[1][10]

Signaling Pathways Modulated by this compound

DXM intervenes in key intracellular signaling cascades that govern the inflammatory response in microglia.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[1][5] Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, initiating the transcription of genes for TNF-α, IL-6, and iNOS. Studies on LPS-stimulated BV2 microglial cells have shown that DXM markedly suppresses the activation and expression of the NF-κB p65 subunit.[5] This inhibition is a key mechanism by which DXM prevents the downstream production of multiple neurotoxic factors.[1][5]